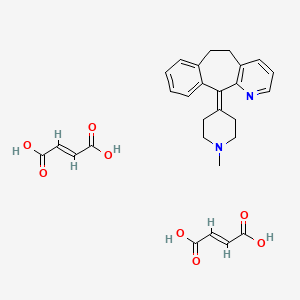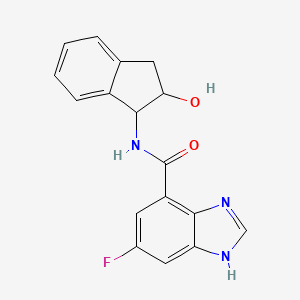![molecular formula C19H17F2N3O2S B7626073 1-[4-(difluoromethoxy)phenyl]-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7626073.png)
1-[4-(difluoromethoxy)phenyl]-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(difluoromethoxy)phenyl]-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone is a complex organic compound that features a difluoromethoxy group, a phenyl ring, and a triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(difluoromethoxy)phenyl]-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the difluoromethoxyphenyl intermediate: This can be achieved through the reaction of 4-hydroxyphenyl with difluoromethylating agents under basic conditions.
Synthesis of the triazole ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Coupling of intermediates: The final step involves coupling the difluoromethoxyphenyl intermediate with the triazole intermediate using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve:
Optimization of reaction conditions: Adjusting temperature, solvent, and reaction time to maximize efficiency.
Use of continuous flow reactors: To ensure consistent production and scalability.
Purification techniques: Such as recrystallization, chromatography, or distillation to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(difluoromethoxy)phenyl]-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the phenyl or triazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of carboxylic acids or ketones.
Reduction: May produce alcohols or amines.
Substitution: Results in halogenated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
1-[4-(difluoromethoxy)phenyl]-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: Employed as an intermediate in the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone involves its interaction with specific molecular targets. The compound may:
Bind to enzymes or receptors: Modulating their activity and leading to a biological response.
Interfere with cellular pathways: Affecting processes such as cell division, apoptosis, or signal transduction.
Generate reactive species: Leading to oxidative stress and damage to cellular components.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[4-(methoxy)phenyl]-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone
- 1-[4-(trifluoromethoxy)phenyl]-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone
Comparison
- Structural Differences : The presence of different substituents (e.g., methoxy vs. difluoromethoxy) can significantly alter the compound’s properties.
- Reactivity : Variations in substituents can affect the compound’s reactivity and the types of reactions it undergoes.
- Biological Activity : Different substituents can lead to changes in biological activity, making each compound unique in its potential applications.
Propiedades
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O2S/c1-2-12-3-5-14(6-4-12)17-22-19(24-23-17)27-11-16(25)13-7-9-15(10-8-13)26-18(20)21/h3-10,18H,2,11H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFLFCUJMQEQNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=NN2)SCC(=O)C3=CC=C(C=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-[4-(trifluoromethylsulfonyl)anilino]phenyl]acetamide](/img/structure/B7625993.png)
![2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-(4-fluorophenyl)ethanone](/img/structure/B7625996.png)
![1-[(1-Ethylcyclopropyl)methyl]-3-(6-oxa-2-thiaspiro[4.5]decan-9-yl)urea](/img/structure/B7626003.png)

![1-Ethyl-4-(6-phenyl-7-azabicyclo[4.2.0]octane-7-carbonyl)pyrrolidin-2-one](/img/structure/B7626021.png)
![1,3-dimethyl-8-[(3-pyrrolidin-1-ylpiperidin-1-yl)methyl]-7H-purine-2,6-dione](/img/structure/B7626054.png)
![3-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide](/img/structure/B7626058.png)
![(2S)-1-[3-(2,3-dihydroindol-1-yl)-3-oxopropyl]pyrrolidine-2-carboxylic acid](/img/structure/B7626061.png)
![(5Z)-5-[[2-(phenoxymethyl)-1,3-thiazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7626065.png)
![4-[3-[(3-cyanopyridin-2-yl)amino]pyrazol-1-yl]-N,N-dimethylbutanamide](/img/structure/B7626074.png)
![2-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)amino]cyclopentane-1-carboxamide](/img/structure/B7626081.png)
![2-[methyl-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B7626082.png)

![(5Z)-5-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7626093.png)
